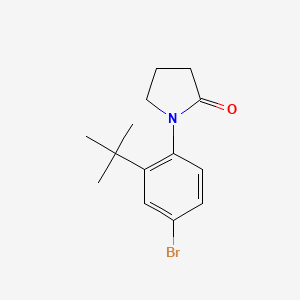

1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one

Descripción

Propiedades

IUPAC Name |

1-(4-bromo-2-tert-butylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO/c1-14(2,3)11-9-10(15)6-7-12(11)16-8-4-5-13(16)17/h6-7,9H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLKUMLSYOSSKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)Br)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation Methods

N-Arylation via Amide Bond Formation

A common method involves the reaction of pyrrolidine with the corresponding aryl acid chloride. For example, 2-tert-butyl-4-bromobenzoyl chloride can be reacted with pyrrolidine in the presence of a base such as triethylamine in an inert solvent like dichloromethane at room temperature. The reaction proceeds smoothly to give the N-aryl pyrrolidin-2-one after purification.

-

- Solvent: Dichloromethane

- Base: Triethylamine (2 equivalents)

- Temperature: 0 °C to room temperature

- Time: Until completion monitored by TLC (typically 1–3 hours)

Work-up : The reaction mixture is washed with water, dried over anhydrous magnesium sulfate, and purified by flash chromatography.

Yield : Typically high yields (90% or above) with white solid products and melting points consistent with literature values.

This method is supported by analogous preparations of related compounds, such as 4-bromobenzoyl chloride reacting with pyrrolidine to give N-(4-bromophenyl)pyrrolidin-2-one derivatives.

Lewis Acid-Catalyzed Opening of Donor–Acceptor Cyclopropanes with Primary Amines

A more recent and versatile synthetic method involves the use of donor–acceptor cyclopropanes bearing ester acceptor groups. These cyclopropanes undergo Lewis acid-catalyzed ring opening when treated with primary amines, including substituted anilines like 2-tert-butyl-4-bromoaniline. This reaction yields γ-amino esters that cyclize in situ to form 1,5-substituted pyrrolidin-2-ones.

- Catalysts Tested : Ni(ClO4)2·6H2O, Y(OTf)3, Fe(OTf)3, Sc(OTf)3, Zn(OTf)2

- Optimal Catalyst : Ni(ClO4)2·6H2O at 20 mol% loading gave yields >90%

- Solvent : Dichloroethane (DCE)

- Temperature : Room temperature

- Time : 1 hour

The reaction proceeds via ring opening of the cyclopropane by the amine nucleophile, followed by lactamization to form the pyrrolidin-2-one ring. This method allows introduction of diverse aryl substituents, including bulky tert-butyl and bromophenyl groups, with good functional group tolerance.

Table 1. Catalyst Screening for Cyclopropane Ring Opening with Aniline (Representative Data)

| Entry | Catalyst | Loading (mol%) | Yield of Acyclic Intermediate (%) |

|---|---|---|---|

| 1 | Al(OTf)3 | 20 | 0 |

| 2 | Fe(OTf)3 | 20 | 78 |

| 3 | Sc(OTf)3 | 20 | 85 |

| 4 | Zn(OTf)2 | 20 | 80 |

| 5 | Ni(ClO4)2·6H2O | 20 | >90 |

| 6 | Ni(ClO4)2·6H2O | 10 | 70 |

| 7 | TfOH (Brønsted acid) | 20 | 0 |

Note: The acyclic intermediate subsequently cyclizes to the pyrrolidin-2-one under appropriate conditions.

Stepwise Synthesis via Intermediate Amides and Cyclization

Another approach involves preparing an amide intermediate by coupling 2-tert-butyl-4-bromoaniline with a suitable pyrrolidin-2-one precursor or activated ester, followed by intramolecular cyclization under dehydrating conditions.

- Typical reagents : Coupling agents such as EDCI or DCC, bases like triethylamine

- Cyclization conditions : Heating or Lewis acid catalysis to promote ring closure

- Purification : Flash chromatography or recrystallization

This method is less direct but allows for fine-tuning of substituents and stereochemistry.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Applicability |

|---|---|---|---|---|

| N-Arylation via Acid Chloride | Straightforward, high yield, mild conditions | Requires preparation of acid chloride | 90–95 | Suitable for various aryl substituents |

| Lewis Acid-Catalyzed Cyclopropane Opening | Broad scope, one-pot, mild conditions | Requires availability of donor–acceptor cyclopropanes | 85–95 | Versatile for complex substituents |

| Stepwise Amide Formation and Cyclization | Allows stereochemical control, modular | Multi-step, longer reaction times | 70–85 | Useful for complex derivatives |

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the aromatic ring undergoes substitution reactions under transition-metal catalysis:

Mechanistic Notes :

-

The tert-butyl group’s electron-donating effect deactivates the ring but facilitates oxidative addition in cross-coupling reactions .

-

Steric hindrance from tert-butyl may reduce reaction rates compared to unsubstituted analogs.

Reduction Reactions

The pyrrolidinone ring undergoes selective reduction:

| Target Site | Reagents/Conditions | Product | Application | Source |

|---|---|---|---|---|

| Ketone (C=O) | LiAlH₄, THF, 0°C → RT | Pyrrolidine alcohol | Intermediate for drug design | |

| Aryl bromide | H₂, Pd/C, EtOH | Dehalogenation to phenyl derivative | Synthesis of non-halogenated analogs |

Key Data :

-

Reduction of the lactam carbonyl requires strong hydride donors (e.g., LiAlH₄) due to ring strain stabilization.

-

Catalytic hydrogenation preserves the tert-butyl group under mild conditions.

Friedel-Crafts Alkylation

The compound acts as an alkylating agent in electrophilic aromatic substitution:

| Substrate | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Toluene | AlCl₃, CH₂Cl₂, RT | tert-Butyl-aryl adducts | 75–90% |

Limitations :

-

Steric bulk from tert-butyl restricts reactivity with bulky arenes.

-

Competing bromine substitution may occur if NAS conditions overlap .

Ring-Opening Reactions

The pyrrolidinone ring undergoes nucleophilic attack under acidic/basic conditions:

Example :

-

Reaction with methylmagnesium bromide yields a tertiary alcohol, confirmed by NMR (δ 1.25 ppm for tert-butyl) .

Oxidation Reactions

Controlled oxidation modifies the pyrrolidinone moiety:

| Oxidizing Agent | Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C | Ring-opened dicarboxylic acid | Low yield due to overoxidation | |

| m-CPBA | CH₂Cl₂, 0°C | Epoxidation (if double bonds present) | Not observed in parent compound |

Challenges :

-

The electron-withdrawing lactam group reduces susceptibility to oxidation.

Functionalization via Cross-Coupling

The bromine atom participates in C–C bond-forming reactions :

| Coupling Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sonogashira | Pd(PPh₃)₄, CuI, alkyne, NEt₃ | Aryl alkyne derivatives | 60–75% | |

| Stille | Pd₂(dba)₃, ArSnBu₃, LiCl | Biheterocyclic compounds | 55–80% |

Optimization :

Comparative Reactivity Table

| Reaction Type | Rate (Relative to 4-Bromotoluene) | Key Factor Influencing Reactivity |

|---|---|---|

| Suzuki Coupling | 0.6× | Steric hindrance from tert-butyl |

| NAS (SNAr) | 0.3× | Electron donation from tert-butyl |

| Friedel-Crafts | 1.2× | Enhanced electrophilicity of adjacent C |

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolidinones exhibit anticancer activity. For instance, compounds similar to 1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one have been tested against human cancer cell lines such as A549 (lung cancer) and MDA-MB-435 (breast cancer). The results showed varying degrees of cytotoxicity, suggesting that structural modifications can enhance efficacy against specific cancer types .

COX-2 Inhibition

The compound has been evaluated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression. Studies demonstrated that certain derivatives exhibited significant COX-2 inhibitory activity, comparable to established anti-inflammatory drugs like indomethacin. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Cytotoxic Evaluation

A study published in the European Journal of Medicinal Chemistry evaluated the cytotoxic effects of several pyrrolidinone derivatives, including this compound. The findings indicated that specific modifications to the side chains could enhance the compound's potency against breast and lung cancer cell lines, with IC50 values ranging from 6.39 µM to over 50 µM depending on the structure .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A549 | Lung | 9.20 |

| MDA-MB-435 | Breast | 8.18 |

Case Study 2: Inhibition of COX-2

In another research effort, derivatives of this compound were screened for COX-2 inhibition. Results indicated that some derivatives achieved over 70% inhibition at concentrations lower than those required for cytotoxic effects on normal cells, highlighting their potential as selective anti-inflammatory agents .

| Compound | COX-2 Inhibition (%) |

|---|---|

| Compound A | 78.9 |

| Compound B | 66.1 |

Mecanismo De Acción

The mechanism of action of 1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The bromine atom and the tert-butyl group play crucial roles in modulating the compound’s binding affinity and selectivity towards these targets. The pyrrolidin-2-one moiety contributes to the overall stability and bioavailability of the compound. The exact pathways and targets depend on the specific application and the biological system under investigation .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Bromophenyl-Substituted Pyrrolidin-2-one Derivatives

1-(4-Bromophenyl)pyrrolidin-2-one (CAS: 7661-32-7)

1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one (CAS: 1016673-59-8)

- Molecular Formula: C₁₁H₁₂BrNO

- Key Differences : Contains a methyl group instead of tert-butyl at the 2-position.

- Physical Properties : Boiling point = 449.6°C (predicted), density = 1.469 g/cm³, pKa = 0.36 .

Halogenated and Functionalized Pyrrolidin-2-one Derivatives

1-(5-Chloro-2-hydroxyphenyl)pyrrolidin-2-one Derivatives

1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives

- Applications : Investigated as antimalarial agents targeting Plasmodium cytochrome P450 enzymes .

- DMPK Properties : Low to moderate microsomal stability and aqueous solubility, limiting bioavailability .

- Comparison : The pyridinyl group introduces basicity, altering pharmacokinetics compared to the bromophenyl-tert-butyl structure .

Complex Multi-Substituted Derivatives

1-[3-(2-Oxopyrrolidin-1-yl)-4-pyrrolidin-1-ylphenyl]pyrrolidin-2-one

3-Bromo-4-(bromomethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

Data Tables

Table 1: Structural and Physical Comparison

Key Research Findings and Contradictions

- Antioxidant vs. Receptor-Targeting Activity : While chlorophenyl-hydroxyl derivatives excel in antioxidant assays , the target compound’s bromo-tert-butyl structure prioritizes receptor binding over radical scavenging .

- Metabolic Stability : Pyridinyl derivatives suffer from low microsomal stability , whereas bromophenyl-tert-butyl analogs may benefit from steric shielding of metabolically labile sites (data needed).

- Synthetic Utility : The target compound’s tert-butyl group improves lipophilicity for membrane permeability in RAR ligands but complicates aqueous formulation .

Actividad Biológica

1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C14H20BrN. It features a pyrrolidin-2-one structure, characterized by the presence of a bromine atom and a tert-butyl group attached to a phenyl ring. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities and applications.

| Property | Value |

|---|---|

| Molecular Formula | C14H20BrN |

| Molecular Weight | 296.2 g/mol |

| CAS Number | 895543-25-6 |

| Density | 1.532 g/cm³ |

| Boiling Point | 403.4 °C |

| Flash Point | 197.8 °C |

The unique structure of this compound allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom and the tert-butyl group are crucial for modulating the compound's binding affinity and selectivity towards these targets. The pyrrolidin-2-one moiety enhances the overall stability and bioavailability of the compound, facilitating its pharmacological effects.

Research Findings

This compound has been studied for its potential therapeutic applications, particularly in treating neurological disorders. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.

Case Studies

- Cytotoxic Activity : In vitro studies have demonstrated that derivatives of pyrrolidinones, including those similar to this compound, exhibit cytotoxic effects against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines, with IC50 values indicating potent activity at sub-micromolar concentrations .

- Apoptosis Induction : Flow cytometry assays revealed that certain derivatives induce apoptosis in cancer cells, suggesting that this compound may activate apoptotic pathways similar to known anticancer agents like doxorubicin .

- Structure-Activity Relationship (SAR) : Research on related compounds indicates that modifications in the phenyl ring can significantly alter biological activity. For instance, substituting halogen atoms can enhance or diminish antiproliferative effects, highlighting the importance of structural features in determining biological outcomes .

Comparative Analysis with Similar Compounds

To better understand the biological potential of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 1-(4-Bromophenyl)pyrrolidin-2-one | C12H12BrNO | Lacks tert-butyl group | Variable cytotoxicity |

| 1-(3-Chlorophenyl)pyrrolidin-2-one | C12H12ClNO | Contains chlorine instead of bromine | Potentially different interaction |

| 3-(tert-butyl)phenylpyrrolidin-2-one | C15H21NO | No halogen substituent | Enhanced lipophilicity |

This table illustrates how variations in substituents can influence both the physicochemical properties and biological activities of related compounds.

Q & A

Q. What are the optimized synthetic routes for 1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one, considering steric and electronic effects of substituents?

Methodological Answer: Synthesis of this compound requires careful selection of coupling reactions due to steric hindrance from the tert-butyl group and electronic effects of the bromine substituent. Key approaches include:

- Buchwald-Hartwig Amination : Utilize palladium catalysts (e.g., Pd(OAc)₂ with Xantphos ligands) to couple 2-pyrrolidinone with 2-tert-butyl-4-bromophenyl halides. Elevated temperatures (100–120°C) and polar aprotic solvents (DMF, DMSO) improve yields .

- Ullmann Coupling : Copper(I)-mediated coupling under microwave irradiation (150°C, 2 h) can enhance reaction efficiency for brominated aryl substrates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended for isolating the product.

Q. Yield Optimization Table :

| Method | Catalyst System | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | DMF | 110°C | 60–75% |

| Ullmann Coupling | CuI/1,10-Phenanthroline | Toluene | 150°C | 50–65% |

Note : Steric hindrance from the tert-butyl group may reduce yields compared to less bulky analogs (e.g., 1-(4-fluorophenyl)pyrrolidin-2-one with 85% yield via iodobenzene coupling) .

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect signals for pyrrolidinone protons (δ 2.0–3.5 ppm: ring CH₂ groups), tert-butyl singlet (δ 1.3 ppm, 9H), and aromatic protons (δ 7.2–7.6 ppm for bromophenyl).

- ¹³C NMR : Carbonyl carbon (C=O) at δ ~175 ppm, tert-butyl carbons at δ ~29 ppm (C(CH₃)₃), and aromatic carbons (δ 120–140 ppm).

- HPLC Analysis : Use a C18 column with a methanol/buffer (65:35) mobile phase (pH 4.6 adjusted with acetic acid) for purity assessment. Retention time comparison with standards ensures accuracy .

- Elemental Analysis : Verify Br and N content (theoretical: Br ~22%, N ~4.5%).

Q. Typical Analytical Data :

| Technique | Key Peaks/Parameters | Expected Values |

|---|---|---|

| ¹H NMR (CDCl₃) | tert-butyl (δ 1.3 ppm) | Singlet, 9H |

| HPLC Retention | Mobile phase: MeOH/buffer | ~8.2 min (system-dependent) |

Advanced Research Questions

Q. What strategies are effective in analyzing contradictory biological activity data for pyrrolidin-2-one derivatives, and how can they be applied to resolve discrepancies in this compound’s pharmacological profile?

Methodological Answer: Contradictions in biological data (e.g., varying IC₅₀ values) may arise from assay conditions, solubility, or off-target effects. Mitigation strategies include:

- Dose-Response Studies : Test multiple concentrations (1 nM–100 µM) in triplicate to establish reproducibility.

- Receptor Binding Assays : Use radioligand displacement (e.g., α₁-adrenergic receptors, as in ) to confirm target engagement .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like ion channels or GPCRs.

- Solubility Optimization : Use DMSO/cosolvent systems (e.g., PEG-400) to ensure compound dissolution in physiological buffers.

Q. Example Workflow :

Validate assay reproducibility using positive controls (e.g., S-61/S-73 derivatives ).

Compare in vitro (cell-based) and in vivo (animal model) data to identify pharmacokinetic confounders.

Apply statistical tools (ANOVA, Tukey’s test) to assess significance of contradictory results.

Q. How does the bromine substituent at the 4-position of the phenyl ring influence the reactivity of this compound in cross-coupling reactions, and what catalytic systems are optimal for such transformations?

Methodological Answer: The bromine atom serves as a versatile handle for Suzuki-Miyaura or Ullmann cross-coupling reactions. Key considerations:

Q. Reactivity Table :

| Reaction Type | Catalytic System | Substrate | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/SPhos | Aryl boronic acids | 55–70% |

| Ullmann C–N Coupling | CuI/1,10-phenanthroline | Amines, azides | 40–60% |

Challenges : Steric hindrance from tert-butyl may reduce coupling efficiency. Pre-activation of the aryl bromide (e.g., using LiHMDS) can improve reactivity .

Q. How can researchers design experiments to assess the metabolic stability of this compound in preclinical studies?

Methodological Answer:

- In Vitro Microsomal Assays : Incubate the compound (10 µM) with liver microsomes (human/rat) and NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics.

- CYP450 Inhibition Screening : Test against CYP3A4, CYP2D6 isoforms using fluorogenic substrates. IC₅₀ values >10 µM indicate low inhibition risk.

- Metabolite Identification : Use high-resolution MS (Q-TOF) to detect hydroxylated or debrominated metabolites.

Q. Key Parameters :

| Parameter | Condition | Outcome Metric |

|---|---|---|

| Microsomal t₁/₂ | 1 mg/mL protein, 37°C | t₁/₂ >30 min desirable |

| CYP Inhibition | 0.1–50 µM compound range | IC₅₀ (µM) |

Q. What computational methods are recommended to predict the physicochemical properties and toxicity profile of this compound?

Methodological Answer:

- Physicochemical Properties : Use SwissADME or Molinspiration to predict logP (cLogP ~3.2), solubility (LogS ~-4.5), and Lipinski’s Rule of 5 compliance.

- Toxicity Prediction : Employ ProTox-II or Derek Nexus to assess mutagenicity, hepatotoxicity, and hERG inhibition.

- Docking Studies : AutoDock or Schrödinger Suite for target prioritization (e.g., kinase or GPCR targets).

Q. Example Prediction Output :

| Property | Predicted Value | Tool Used |

|---|---|---|

| cLogP | 3.2 | SwissADME |

| hERG Inhibition Risk | Low (pIC₅₀ <5) | ProTox-II |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.